molecular formula C13H17ClN2O B6202339 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride CAS No. 2694734-09-1

2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride

Cat. No.: B6202339
CAS No.: 2694734-09-1
M. Wt: 252.7
InChI Key:
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Description

2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with indole-3-carboxaldehyde and ethylamine.

    Condensation Reaction: Indole-3-carboxaldehyde is reacted with ethylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(ethylamino)-1-(1H-indol-3-yl)ethanol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate to yield 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Investigated for potential therapeutic applications, including its use as a psychoactive agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced neuronal activity and psychoactive effects. The molecular targets include monoamine transporters and receptors, which play a crucial role in the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
  • 2-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
  • 2-(ethylamino)-1-(1H-indol-3-yl)butan-1-one hydrochloride

Uniqueness

2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is unique due to its specific ethylamino substitution, which influences its pharmacological properties and interactions with biological systems. Compared to similar compounds, it may exhibit different potency, duration of action, and side effect profiles, making it a distinct entity in the class of substituted cathinones.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride involves the reaction of 1H-indole-3-carboxaldehyde with ethylamine to form 2-(ethylamino)-1-(1H-indol-3-yl)ethanol. This intermediate is then oxidized to form 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one, which is then reacted with hydrochloric acid to form the final product, 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride.", "Starting Materials": [ "1H-indole-3-carboxaldehyde", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1H-indole-3-carboxaldehyde with ethylamine in ethanol solvent to form 2-(ethylamino)-1-(1H-indol-3-yl)ethanol.", "Step 2: Oxidize 2-(ethylamino)-1-(1H-indol-3-yl)ethanol using a suitable oxidizing agent such as Jones reagent to form 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one.", "Step 3: React 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one with hydrochloric acid in ethanol solvent to form 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride." ] }

CAS No.

2694734-09-1

Molecular Formula

C13H17ClN2O

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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